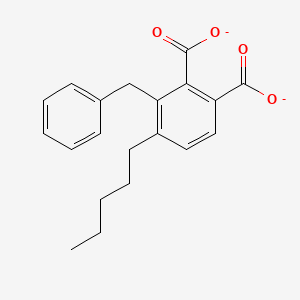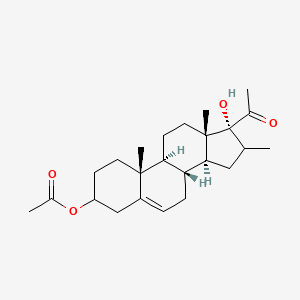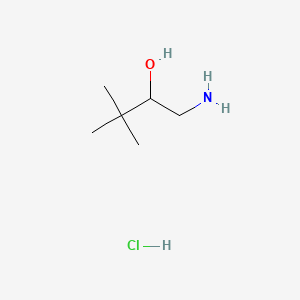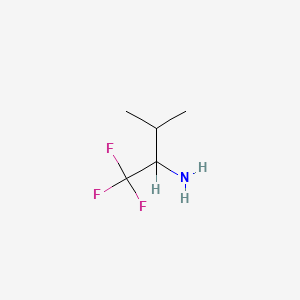
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol is a polyunsaturated alcohol with a unique structure characterized by multiple double and triple bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol typically involves multi-step organic reactions. One common method includes the use of halogenated intermediates and palladium-catalyzed coupling reactions. For instance, starting from a halogenated precursor, the compound can be synthesized through a series of coupling reactions, deprotection steps, and purification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism by which (8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB and MAPK .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(8E,10E)-dodecadien-1-ol: A compound with a similar structure but shorter carbon chain, used as a pheromone in pest control.
(8E,10E,12Z)-octadecatrienoic acid: A polyunsaturated fatty acid with similar double bond configuration but different functional groups.
Uniqueness
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol is unique due to its combination of double and triple bonds, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
13028-53-0 |
|---|---|
Molekularformel |
C15H18O |
Molekulargewicht |
214.308 |
IUPAC-Name |
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol |
InChI |
InChI=1S/C15H18O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h3,7-10,15-16H,1,4-6H2,2H3/b8-7+,10-9+ |
InChI-Schlüssel |
PPECZXSSUPUVQR-XBLVEGMJSA-N |
SMILES |
CCC(C#CC#CC=CC=CCCC=C)O |
Synonyme |
(8E,10E)-8,10,14-Pentadecatriene-4,6-diyn-3-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(Dimethylamino)propoxy]aniline](/img/structure/B576416.png)





![[(Pent-3-yn-2-yl)oxy]benzene](/img/structure/B576429.png)




